Methyl 3-isocyano-4-methylbenzoate
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Overview
Description
Methyl 3-isocyano-4-methylbenzoate is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzoic acid and features an isocyano group attached to the benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-isocyano-4-methylbenzoate can be synthesized through various methods. One common approach involves the reaction of 3-amino-4-methylbenzoic acid with phosgene to form the corresponding isocyanate, which is then esterified with methanol to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-isocyano-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form a corresponding isocyanate.
Reduction: The compound can be reduced to form an amine derivative.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of isocyanate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 3-isocyano-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-isocyano-4-methylbenzoate involves its reactivity with various nucleophiles and electrophiles. The isocyano group is highly reactive and can form stable intermediates with different molecular targets. This reactivity allows the compound to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Methyl 3-cyano-4-methylbenzoate: Similar structure but with a cyano group instead of an isocyano group.
Methyl 3-amino-4-methylbenzoate: Contains an amino group instead of an isocyano group.
Methyl 3-nitro-4-methylbenzoate: Features a nitro group instead of an isocyano group.
Uniqueness: Methyl 3-isocyano-4-methylbenzoate is unique due to the presence of the isocyano group, which imparts distinct reactivity compared to other functional groups such as cyano, amino, or nitro groups. This unique reactivity makes it a valuable compound in synthetic chemistry for the development of new molecules and materials.
Properties
IUPAC Name |
methyl 3-isocyano-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-4-5-8(10(12)13-3)6-9(7)11-2/h4-6H,1,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWKWPONSPJGGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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